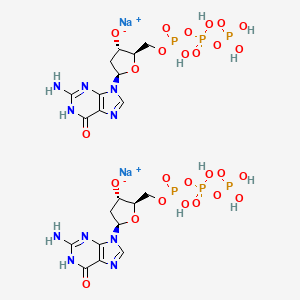
Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt
Vue d'ensemble
Description
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt is a purine nucleotide that plays a crucial role in various biochemical processes. It is a derivative of guanosine triphosphate, where the ribose sugar is replaced by 2’-deoxyribose. This compound is essential in the synthesis of DNA and RNA, and it acts as a substrate for various enzymes involved in cellular signaling and energy transfer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through chemical or enzymatic methods. In chemical synthesis, 2’-deoxyguanosine is reacted with phosphoric acid derivatives under controlled conditions to form the triphosphate group. Enzymatic synthesis involves the use of kinases to transfer phosphate groups to 2’-deoxyguanosine .
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, utilizing microbial fermentation and enzymatic catalysis. These methods are preferred due to their efficiency and specificity, allowing for the large-scale production of high-purity Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form guanosine 5’-(tetrahydrogen diphosphate), 2’-deoxy-, disodium salt.
Reduction: Reduction reactions can convert it back to its monophosphate form.
Substitution: Nucleophilic substitution reactions can modify the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. These reactions typically occur under mild conditions to prevent degradation of the nucleotide .
Major Products
The major products formed from these reactions include various phosphorylated derivatives of guanosine, which are important intermediates in nucleotide metabolism .
Applications De Recherche Scientifique
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt has numerous applications in scientific research:
Mécanisme D'action
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt exerts its effects by acting as a substrate for various enzymes, including DNA polymerases and kinases. It participates in the synthesis of DNA by providing the necessary building blocks for nucleotide incorporation. Additionally, it activates signal transducing G proteins, which are involved in various cellular processes such as proliferation, differentiation, and activation of intracellular kinase cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine triphosphate: Similar in structure but contains ribose instead of 2’-deoxyribose.
Adenosine triphosphate: Another nucleotide triphosphate involved in energy transfer but contains adenine instead of guanine.
Cytidine triphosphate: Involved in RNA synthesis and contains cytosine.
Uniqueness
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt is unique due to its role in DNA synthesis and its ability to act as a substrate for specific enzymes involved in cellular signaling. Its deoxy form makes it particularly important in the study of DNA-related processes, distinguishing it from other nucleotide triphosphates .
Propriétés
IUPAC Name |
disodium;(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15N5O13P3.2Na/c2*11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2*3-6H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q2*-1;2*+1/t2*4-,5+,6+;;/m00../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIYTFUCPVKFJW-OQXWMXGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N10Na2O26P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95648-76-3 | |
| Record name | Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095648763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethoxyphosphinothioyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1498302.png)


![Diethyl {[4-(4-methoxyphenoxy)-3,5-dinitrophenyl]methylidene}propanedioate](/img/structure/B1498308.png)







![1,6-Bis[3-(trifluoromethyl)-3H-diazirin-3-yl]-3,8-dimethoxydibenzeneDiscontinued](/img/structure/B1498320.png)

